molecular formula C16H13FN4O2S B4409315 3-(2-fluorophenyl)-4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole

3-(2-fluorophenyl)-4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole

Cat. No. B4409315
M. Wt: 344.4 g/mol
InChI Key: MXYOXVNNYHYAGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-fluorophenyl)-4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole is a chemical compound that belongs to the class of triazole derivatives. It has been extensively researched for its potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 3-(2-fluorophenyl)-4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole is not fully understood. However, it is believed to exert its antimicrobial activity by inhibiting the biosynthesis of bacterial cell wall components (Siddiqui et al., 2015). Its anticancer activity is thought to be due to its ability to induce apoptosis in cancer cells (Kaur et al., 2018).
Biochemical and Physiological Effects
This compound has been shown to exhibit low toxicity towards human cells (Siddiqui et al., 2015). It has also been reported to have antioxidant activity and can scavenge free radicals (Kaur et al., 2018).

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(2-fluorophenyl)-4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole is its potent antimicrobial and anticancer activity. It also exhibits low toxicity towards human cells, making it a promising candidate for further development. However, its synthesis method is complex and requires several steps, which may limit its use in large-scale production (Siddiqui et al., 2015).

Future Directions

There are several future directions for the research and development of 3-(2-fluorophenyl)-4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole. One potential area of research is the optimization of the synthesis method to improve the yield and reduce the number of steps required. Another area of interest is the investigation of its potential applications in the treatment of other diseases, such as viral infections and neurodegenerative disorders. Additionally, further studies are needed to elucidate its mechanism of action and to identify potential molecular targets for drug development.

Scientific Research Applications

3-(2-fluorophenyl)-4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole has been extensively researched for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent antimicrobial activity against various bacterial and fungal strains (Siddiqui et al., 2015). It has also been investigated for its anticancer activity and has shown promising results in inhibiting the proliferation of cancer cells (Kaur et al., 2018).

properties

IUPAC Name

3-(2-fluorophenyl)-4-methyl-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4O2S/c1-20-15(13-4-2-3-5-14(13)17)18-19-16(20)24-10-11-6-8-12(9-7-11)21(22)23/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXYOXVNNYHYAGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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